molecular formula C18H14Cl2N2O3S2 B2489790 N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 941999-04-8

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No. B2489790
CAS RN: 941999-04-8
M. Wt: 441.34
InChI Key: TYQZSCSIXDCOSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds like N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide often involves multiple steps, starting from basic building blocks to more complex structures. A common approach might include the formation of the thiazole ring, followed by subsequent functionalizations to introduce the ethylsulfonyl and dichlorophenyl groups. These syntheses are designed to optimize yields, selectivity, and purity of the final product. Techniques such as microwave-assisted synthesis have been used to improve the efficiency and speed of these reactions, demonstrating the importance of innovative methods in the synthesis of complex molecules (Tiwari et al., 2017).

Scientific Research Applications

Anticancer Applications

  • A study designed and synthesized various substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds exhibited significant anticancer activity against various cancer cell lines, showing potential as therapeutic agents (Ravinaik et al., 2021).

Antimicrobial Applications

  • Research on thiazole derivatives, closely related to the compound , demonstrated good antimicrobial activity. These derivatives were synthesized and confirmed to have notable antimicrobial properties against various bacterial and fungal species (Chawla, 2016).
  • Another study synthesized a range of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and screened them for antimicrobial activity. Some molecules showed higher potency than reference drugs against pathogenic strains (Bikobo et al., 2017).

Corrosion Inhibition

  • Research on thiazole derivatives like 1-(benzo[d]thiazol-2-yl)-3-chloro-4-(3,5-dichlorophenyl)-4-methylazetidin-2-one (BDMA) highlighted their effectiveness as corrosion inhibitors for steel in acidic solutions. This indicates potential applications in industrial maintenance and protection (Yadav et al., 2015).

Supramolecular Gelators

  • A study on N-(thiazol-2-yl) benzamide derivatives explored their gelation behavior. Two amides displayed gelation towards ethanol/water and methanol/water mixtures, suggesting their potential use in various industrial and pharmaceutical applications (Yadav & Ballabh, 2020).

Antitubercular Activity

  • Another study synthesized N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl) benzamide and related compounds for anti-tubercular activity. The synthesized compounds showed promising results against Mycobacterium tuberculosis (Dighe et al., 2012).

properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S2/c1-2-27(24,25)13-6-3-11(4-7-13)17(23)22-18-21-16(10-26-18)14-8-5-12(19)9-15(14)20/h3-10H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQZSCSIXDCOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide

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